Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride
Description
This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core with a carboxylic acid group at position 2 and a complex substituent at position 3: a 2-hydroxy-3-((1-methylethyl)amino)propoxy chain. The isopropylamino group and hydroxyl moiety in the propoxy chain may confer receptor-binding properties, possibly targeting adrenergic or neurotransmitter pathways . Its synthesis likely involves multi-step functionalization of the tetrahydrobenzo[b]thiophene scaffold, as seen in analogous compounds (e.g., amidation, ester hydrolysis, and salt formation) .
Properties
CAS No. |
85462-85-7 |
|---|---|
Molecular Formula |
C15H24ClNO4S |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H23NO4S.ClH/c1-9(2)16-7-10(17)8-20-13-11-5-3-4-6-12(11)21-14(13)15(18)19;/h9-10,16-17H,3-8H2,1-2H3,(H,18,19);1H |
InChI Key |
KFNRDFUMXWPNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=C(SC2=C1CCCC2)C(=O)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzo[b]thiophene Core
The benzo[b]thiophene nucleus is commonly synthesized via cyclization reactions involving thiophenes and aromatic precursors. Typical methods include:
- Friedel-Crafts acylation followed by cyclization to form the benzothiophene ring.
- Use of thiophene derivatives with appropriate substituents to enable ring closure.
Tetrahydro Ring Formation (Positions 4,5,6,7)
The tetrahydro substitution is introduced by selective hydrogenation of the benzo[b]thiophene ring system:
- Catalytic hydrogenation under controlled conditions (e.g., Pd/C catalyst, hydrogen gas) reduces the aromatic ring partially to the tetrahydro derivative.
- Careful control of reaction time and pressure is essential to avoid over-reduction.
Introduction of the 3-(2-hydroxy-3-(isopropylamino)propoxy) Side Chain
This step involves etherification and amination reactions:
- The 3-position hydroxyl or halide precursor on the tetrahydrobenzo[b]thiophene is reacted with a suitable epoxide or halohydrin derivative containing the 2-hydroxy-3-(isopropylamino)propoxy moiety.
- Nucleophilic substitution or ring-opening of epoxides with the amine group is a common approach.
- Protection/deprotection strategies may be employed to ensure selective functionalization.
Formation of the Hydrochloride Salt
- The free base of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to precipitate the hydrochloride salt.
- This step improves compound stability and facilitates purification.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzo[b]thiophene core synthesis | Friedel-Crafts acylation, cyclization | 70-85 | Requires anhydrous conditions |
| Tetrahydro ring hydrogenation | Pd/C, H2 gas, 1-5 atm, room temp to 50°C | 80-90 | Partial reduction, avoid over-hydrogenation |
| Side chain introduction | Epoxide ring-opening with isopropylamine | 65-75 | May require base catalyst (e.g., K2CO3) |
| Hydrochloride salt formation | HCl in ethanol, precipitation | 90-95 | Final purification step |
Research Findings and Optimization Notes
- Selectivity in hydrogenation is critical to maintain the tetrahydro structure without full saturation.
- Side chain attachment efficiency depends on the purity of the intermediate and the reactivity of the epoxide or halohydrin precursor.
- Use of protecting groups on the hydroxy or amino functionalities can improve yields by preventing side reactions.
- The hydrochloride salt form shows improved solubility and stability , which is important for pharmaceutical formulation.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Challenges/Considerations |
|---|---|---|---|
| Core synthesis | Cyclization via Friedel-Crafts | Aromatic precursors, Lewis acid catalyst | Control of regioselectivity |
| Tetrahydro ring formation | Catalytic hydrogenation | Pd/C, H2 gas, controlled pressure/temp | Avoid over-reduction |
| Side chain functionalization | Nucleophilic substitution/epoxide ring-opening | Epoxide or halohydrin, isopropylamine, base catalyst | Regioselectivity, protecting groups |
| Salt formation | Acid-base reaction | HCl in ethanol or ether | Purity and crystallization control |
Chemical Reactions Analysis
Types of Chemical Reactions
This compound can participate in various chemical reactions typical of carboxylic acids and amines:
-
Esterification : The carboxylic acid group can react with alcohols to form esters under acidic conditions. For example, the ethyl ester of this compound has a molecular weight of approximately 341.5 g/mol .
-
Amidation : The presence of the carboxylic acid group allows for the formation of amides, which may exhibit enhanced biological properties. This can be achieved using coupling agents like EDC·HCl.
-
Chlorination : The carboxylic acid group can be converted into an acid chloride using thionyl chloride, which can then react with amines to form amides or with alcohols to form esters.
Reaction Conditions and Catalysts
The synthesis and modification of benzo(b)thiophene-2-carboxylic acid derivatives often require careful control of reaction conditions:
-
Temperature and Solvent Choice : These factors significantly influence the yield and selectivity of reactions. Common solvents include organic solvents like dichloromethane or dimethylformamide.
-
Phase Transfer Catalysts : These can enhance the efficiency of reactions by facilitating the transfer of reactants between phases, especially in reactions involving water and organic solvents.
-
Inert Atmosphere : To prevent oxidation or contamination, reactions are often conducted under an inert atmosphere, such as nitrogen or argon.
Chemical Reactions Table
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Esterification | Carboxylic acid, alcohol | Ester, water | Acidic conditions |
| Amidation | Carboxylic acid, amine | Amide, water | Coupling agents like EDC·HCl |
| Chlorination | Carboxylic acid, thionyl chloride | Acid chloride | Inert atmosphere |
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that benzo(b)thiophene derivatives exhibit significant antimicrobial activity. For instance, studies showed that certain derivatives were effective against Mycobacterium tuberculosis and multidrug-resistant strains. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 0.60 μg/mL against dormant M. bovis BCG, indicating potent antitubercular properties .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicated low cytotoxicity against human cancer cell lines while maintaining high selectivity indices. This suggests that benzo(b)thiophene derivatives could be developed into anticancer agents with fewer side effects compared to traditional chemotherapeutics .
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have introduced microwave-assisted techniques for the efficient synthesis of benzo(b)thiophene derivatives. This method allows for rapid reaction times and high yields, making it a favorable approach for producing compounds with varied functional groups .
Traditional Organic Synthesis
Traditional organic synthesis methods remain relevant for producing benzo(b)thiophene derivatives. These methods often involve multi-step reactions that can be tailored to introduce specific substituents on the thiophene ring, enhancing the compound's biological activity .
Antitubercular Activity Study
A study focused on synthesizing various benzo(b)thiophene-2-carboxylic acid derivatives and evaluating their efficacy against Mycobacterium tuberculosis. The findings revealed that certain compounds exhibited remarkable activity against both drug-sensitive and multidrug-resistant strains, with implications for developing new antitubercular therapies .
Antimicrobial Screening Against Staphylococcus aureus
Another investigation combined the benzo(b)thiophene nucleus with acylhydrazone functional groups to create a library of compounds screened against Staphylococcus aureus. Among the synthesized compounds, several demonstrated significant antibacterial activity, highlighting the versatility of benzo(b)thiophene derivatives in addressing bacterial infections .
Mechanism of Action
The mechanism of action of benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The benzo(b)thiophene core can interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacological Activity
- Antimicrobial Efficacy :
- Neuroactive Potential: Encenicline’s quinuclidine group targets nicotinic acetylcholine receptors . The target compound’s isopropylamino-hydroxyl motif may mimic β-blockers (e.g., propranolol) but with a unique scaffold.
Structure-Activity Relationship (SAR)
- Position 2 : Carboxylic acid or ester critical for binding (e.g., acylhydrazones require free -COOH for anti-MRSA activity) .
- Position 3: Propoxy chain with amino alcohol enhances solubility and receptor interaction .
- Substituents : Chlorine at position 6/7 improves antimicrobial potency ; bulkier amines (e.g., quinuclidine) influence CNS targeting .
Physicochemical Properties
Biological Activity
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C18H30ClNO4S
- Molecular Weight : 367.96 g/mol
- CAS Number : 85462-80-2
- Solubility : Sparingly soluble in water (0.26 g/L at 25°C)
The compound features a benzo[b]thiophene core, which is known for its diverse biological activities including anticancer and antimicrobial properties.
Antitumor Activity
Research indicates that derivatives of benzo[b]thiophenes exhibit potent antitumor effects. For instance, a study evaluated the cytotoxicity of various derivatives against MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 23.2 µM, indicating significant antiproliferative activity. The mechanisms involved include:
- Apoptosis Induction : The compound triggered early and late apoptosis in treated cells, with 8.73% of cells in early apoptosis and 18.13% in late apoptosis compared to untreated controls .
- Cell Cycle Arrest : Flow cytometry analysis revealed G2/M phase arrest and S-phase arrest, suggesting interference with cell cycle progression .
Analgesic Effects
Recent studies have highlighted the analgesic properties of related compounds derived from benzo[b]thiophene structures. In experiments using the "hot plate" method on mice, certain derivatives exhibited analgesic effects surpassing those of standard pain relief medications like metamizole .
Antimicrobial Activity
Benzo[b]thiophene derivatives have also been investigated for their antimicrobial properties. A specific derivative showed effectiveness against drug-resistant strains of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL without cytotoxic effects on human lung A549 cells .
Allosteric Modulation
The compound acts as an allosteric enhancer at the A1 adenosine receptor, which plays a critical role in various physiological processes including sleep regulation and neuroprotection . This mechanism suggests potential applications in treating conditions such as anxiety and sleep disorders.
Study 1: Antitumor Efficacy in MCF-7 Cells
In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with benzo[b]thiophene derivatives led to:
| Treatment | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| Control | - | 3.33 | - |
| Compound 4 | 23.2 | 8.73 | 18.13 |
These results indicate that the compound not only reduces cell viability but also promotes apoptotic pathways effectively.
Study 2: Analgesic Activity Assessment
In a comparative study assessing analgesic effects:
| Compound | Analgesic Effect (Scale) |
|---|---|
| Metamizole | Moderate |
| Benzo[b]thiophene Derivative | High |
The benzo[b]thiophene derivative displayed superior analgesic activity compared to the control drug, suggesting its potential as a novel analgesic agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can low yields be addressed?
- Methodological Answer : The synthesis can be optimized using Rhodium(III)-catalyzed C-H alkenylation, which enables regioselective functionalization of the benzo[b]thiophene core . For derivatives with hydroxypropoxy substituents, NaH-mediated alkoxylation in THF at 0°C has been effective, though yields may vary depending on steric hindrance. Low yields in alkenylation reactions (e.g., 32% mono- vs. 6% dialkenylated products) can be mitigated by adjusting catalyst loading or reaction time .
Q. Which spectroscopic techniques are critical for structural characterization?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and stereochemistry. For example, NMR can resolve carbonyl signals (e.g., 192.6 ppm for aldehydes) and distinguish between aromatic and aliphatic carbons . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups like hydroxyls or amines .
Q. How should researchers handle acute toxicity concerns during pharmacological studies?
- Answer : Acute toxicity data (e.g., LD >1 g/kg in mice via intraperitoneal injection) suggest strict adherence to safety protocols. Behavioral changes and respiratory depression are key endpoints to monitor. Dose escalation studies in preclinical models are recommended to establish safe thresholds .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its antitubercular and anti-inflammatory activity?
- Answer :
-
Antitubercular Activity : Substituents on the tetrahydrobenzo[b]thiophene core significantly impact efficacy. For example, derivatives with isopropylamino-propoxy groups show MIC values of 0.60–22.86 μg/mL against Mycobacterium tuberculosis H37Ra and multidrug-resistant strains (Table 1) .
-
Anti-Inflammatory Activity : Hydroxypropoxy groups enhance radical scavenging (IC <10 μM in DPPH assays), while diarylthiophene derivatives reduce COX-2 expression by >50% in vitro .
Table 1 : Antitubercular Activity of Selected Derivatives
Compound MIC (μg/mL) vs. H37Ra MIC (μg/mL) vs. MDR-MTB 7b 2.73 22.86 8c 0.60 6.12 8g 0.61 5.94
Q. How can contradictions in bioactivity data (e.g., varying MICs across strains) be resolved?
- Answer : Discrepancies arise from differences in bacterial membrane permeability or enzymatic targets. For M. bovis BCG, oxygen-deprived conditions (mimicking dormancy) reduce MICs by 10-fold compared to aerobic cultures. Use standardized protocols (e.g., microplate Alamar Blue assays) to ensure consistency .
Q. What computational strategies elucidate its mechanism of action?
- Answer : Molecular docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between the hydroxypropoxy group and CYP2E1/3 active sites (binding affinity: −9.2 kcal/mol). Density Functional Theory (DFT) calculations further predict electron-withdrawing effects of chlorine substituents on reactivity .
Q. How is regioselectivity achieved during functionalization of the benzo[b]thiophene scaffold?
- Answer : Rhodium(III) catalysts favor C3 alkenylation in thiophene-3-carboxylic acid (80% yield), while steric effects in benzo[b]thiophene-2-carboxylic acid limit reactivity to mono-alkenylation. Solvent polarity (e.g., THF vs. DMF) and temperature also modulate regioselectivity .
Q. What formulation strategies improve bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
